molecular formula C11H10ClN5 B11768228 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine CAS No. 6945-57-9

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11768228
CAS No.: 6945-57-9
M. Wt: 247.68 g/mol
InChI Key: WXRLHIWOBAJHOC-ZZXKWVIFSA-N
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Description

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a chlorostyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chlorobenzaldehyde with cyanoguanidine under basic conditions. The reaction proceeds through a condensation mechanism, forming the triazine ring and introducing the chlorostyryl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
  • 4-(4-chlorostyryl)-1-(pent-4-en-1-yl)-1H-1,2,3-triazole
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol

Uniqueness

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is unique due to its specific triazine ring structure and the presence of the chlorostyryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C9H8ClN5
  • Molecular Weight: 215.64 g/mol
  • CAS Number: 4514-53-8
  • IUPAC Name: 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Biological Activity Overview

Research indicates that compounds with a triazine core exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in several studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from key studies:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)0.20Inhibition of PI3K/Akt/mTOR signaling
MCF-7 (Breast Cancer)1.25Induction of apoptosis via BAX/Bcl-2 modulation
HeLa (Cervical Cancer)1.03Cell cycle arrest at G0/G1 phase
HepG2 (Liver Cancer)12.21Inhibition of tumor growth in xenograft models

The compound demonstrated significant cytotoxicity across these cell lines with varying IC50 values, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in regulating cell growth and metabolism. The compound has been shown to selectively inhibit this pathway, leading to reduced cancer cell proliferation .
  • Apoptosis Induction: The compound influences the expression of pro-apoptotic proteins (BAX) and anti-apoptotic proteins (Bcl-2), promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Specific studies have reported its effectiveness against bacterial strains and certain viruses.

Case Studies

  • In Vivo Studies: In a study involving a nude mouse xenograft model for breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .
  • Cell Line Studies: A comprehensive evaluation of the compound's effects on multiple cancer cell lines revealed not only cytotoxic effects but also alterations in gene expression related to cell cycle regulation .

Properties

CAS No.

6945-57-9

Molecular Formula

C11H10ClN5

Molecular Weight

247.68 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H10ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)/b6-3+

InChI Key

WXRLHIWOBAJHOC-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)Cl

Origin of Product

United States

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